molecular formula C14H24N2O2 B101825 1,6-Hexamethylene bis-methacrylamide CAS No. 16069-15-1

1,6-Hexamethylene bis-methacrylamide

Cat. No.: B101825
CAS No.: 16069-15-1
M. Wt: 252.35 g/mol
InChI Key: YBKWKURHPIBUEM-UHFFFAOYSA-N
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Description

N,N’-(1,6-Hexanediyl)bismethacrylamide is a synthetic compound that belongs to the class of bismethacrylamides. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol.

Mechanism of Action

Result of Action

The primary result of 1,6-Hexamethylene bis-methacrylamide’s action is the formation of cross-linked polymers . These polymers have enhanced stability and durability compared to non-cross-linked polymers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and extent of polymerization, as well as the properties of the resulting polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(1,6-Hexanediyl)bismethacrylamide can be synthesized through a reaction involving hexamethylene diamine and methacryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with oxygen or moisture .

Industrial Production Methods

Industrial production of N,N’-(1,6-Hexanediyl)bismethacrylamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,6-Hexanediyl)bismethacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of radical initiators to form cross-linked polymers.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.

    Substitution: The methacrylamide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Radical Initiators: Used in polymerization reactions.

    Acids and Bases: Used in hydrolysis reactions.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

    Cross-Linked Polymers: Formed during polymerization.

    Carboxylic Acids and Amines: Formed during hydrolysis.

Scientific Research Applications

N,N’-(1,6-Hexanediyl)bismethacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.

    Biology: Employed in the preparation of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Utilized in the development of medical devices and implants.

    Industry: Applied in the production of coatings, adhesives, and sealants

Properties

IUPAC Name

2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKWKURHPIBUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936368
Record name N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid)
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Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16069-15-1
Record name N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16069-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(1,6-Hexanediyl)bismethacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,6-hexanediyl)bismethacrylamide
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